

Technical Support Center: 2-Fluoro-4-methylpyridine-3-methanol

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Compound of Interest

Compound Name: 2-Fluoro-4-methylpyridine-3-methanol

Cat. No.: B14023377

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CAS: 1227574-63-1 | Formula: C₇H₈FNO | M.W.: 141.14 g/mol

Part 1: Storage & Stability (The "Shelf Life" Crisis)

Q: I received a shipment of 2-Fluoro-4-methylpyridine-3-methanol. Why does the Certificate of Analysis (CoA) recommend storage at 2-8°C under argon?

A: This compound possesses a "benzyl-like" alcohol moiety at the 3-position, which introduces specific stability risks that standard pyridines do not face.

- **Oxidative Instability:** The primary alcohol (-CH₂OH) at position 3 is susceptible to autoxidation, converting to the corresponding aldehyde (2-fluoro-4-methylnicotinaldehyde) or carboxylic acid upon prolonged exposure to air.
- **Hygroscopicity:** Like many pyridine-methanols, the hydroxyl group can form hydrogen bonds with atmospheric moisture. Water uptake not only alters the effective molecular weight (ruining stoichiometry) but can also accelerate hydrolysis of the C-F bond under acidic conditions or elevated temperatures.

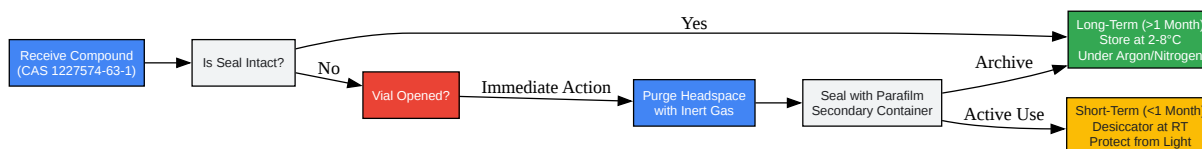
- The Fluorine Effect: The 2-fluoro substituent is electron-withdrawing. While this stabilizes the ring against oxidative N-oxide formation compared to non-fluorinated pyridines, it activates the ring for nucleophilic attack (see Part 3), making the compound sensitive to basic contaminants in storage containers.

Q: My sample has turned from off-white to yellow. Is it still usable?

A: Color change often indicates trace oxidation or the formation of N-oxide impurities.

- Diagnostic Check: Run a quick ^1H NMR in CDCl_3 .
 - Look for: A new aldehyde peak around 10.0 ppm (indicates oxidation of the alcohol).
 - Look for: A shift in the methyl group signal (typically ~ 2.3 - 2.5 ppm) or the methylene protons (~ 4.6 - 4.8 ppm).
- Decision: If the aldehyde impurity is $<5\%$, the reagent is likely suitable for crude couplings. For precise kinetics or GMP work, repurify via silica flash chromatography (typically eluting with Hexanes/EtOAc).

Visual Guide: Storage Decision Logic



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Figure 1: Decision tree for maintaining the integrity of **2-Fluoro-4-methylpyridine-3-methanol**, prioritizing inert atmosphere to prevent alcohol oxidation.

Part 2: Handling & Safety (The "Benchtop" Risks)

Q: What are the specific hazards beyond standard "Irritant" warnings?

A: While classified as an irritant (H315, H319, H335), the specific structural features dictate stricter handling:

- **Fluoride Release Potential:** In the event of a fire or reaction with strong nucleophiles at high temperatures, the C-F bond can cleave, releasing hydrogen fluoride (HF) or fluoride ions. While not an HF source per se, combustion byproducts are highly toxic.
- **Skin Permeability:** The lipophilic methyl and fluoro groups, combined with the hydrogen-bonding alcohol, enhance skin absorption relative to simple pyridine.

Q: What is the recommended PPE profile?

A: Do not rely solely on standard latex gloves.

PPE Category	Recommendation	Scientific Rationale
Gloves	Nitrile (Double-gloved)	Pyridine derivatives can permeate latex. Double-gloving provides a buffer against rapid breakthrough.
Respiratory	Fume Hood (Mandatory)	Volatile organic impurities or dust inhalation can cause respiratory irritation (H335).
Eyes	Chemical Goggles	Safety glasses are insufficient if the solid is dusty or if splashing occurs during dissolution.
Spill Kit	Sand/Vermiculite	Do not use combustible materials (sawdust). Absorb and neutralize as hazardous organic waste.

Part 3: Experimental Troubleshooting (The "Reaction" Failures)

Q: I am trying to convert the alcohol to a bromide, but I am getting a complex mixture. Why?

A: The 2-fluoro group makes the pyridine ring electron-deficient.

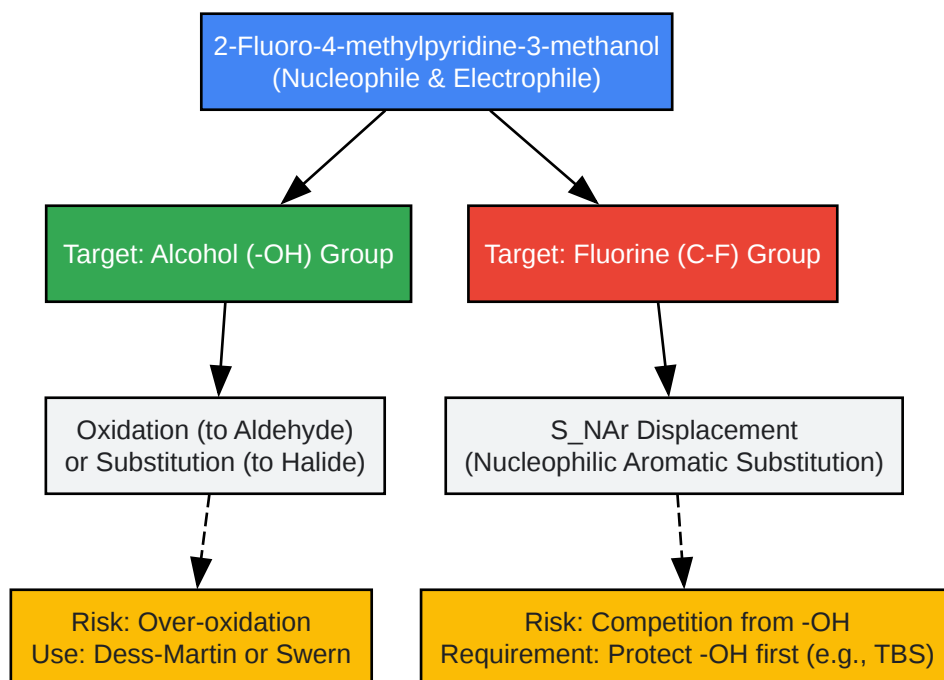
- The Issue: If you are using HBr or harsh acidic conditions, you may be inducing hydrolysis of the C-F bond (converting it to the pyridone/hydroxypyridine).
- The Fix: Use milder conditions.
 - Protocol: Use CBr₄/PPh₃ (Appel Reaction) or PBr₃ at 0°C in DCM. These conditions are neutral to slightly basic and preserve the sensitive C-F bond while selectively activating the alcohol.

Q: Can I use this compound in an S_NAr reaction?

A: Yes, but the regioselectivity is critical.

- Mechanism: The 2-position (occupied by Fluorine) is highly activated for Nucleophilic Aromatic Substitution (S_NAr) because the nitrogen atom stabilizes the Meisenheimer intermediate.
- Competition: The 3-methanol group can act as an intramolecular nucleophile or can be deprotonated to interfere.
- Strategy: If you want to displace the Fluorine, protect the alcohol first (e.g., as a TBS ether or Acetate). If you want to react the alcohol, ensure your base is not strong enough to trigger S_NAr at the 2-position with the solvent or other reagents.

Visual Guide: Experimental Workflow & Reactivity



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Figure 2: Reactivity map highlighting the dual nature of the compound. The 2-Fluoro position is electrophilic (S_NAr), while the 3-Methanol is nucleophilic/oxidizable.

References

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